molecular formula C17H21FN2O4 B577442 N,N'-Diboc-2-amino-6-fluorobenzonitrile CAS No. 1313712-57-0

N,N'-Diboc-2-amino-6-fluorobenzonitrile

Cat. No.: B577442
CAS No.: 1313712-57-0
M. Wt: 336.363
InChI Key: IXEGHFOYPBBQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Diboc-2-amino-6-fluorobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C17H21FN2O4 and its molecular weight is 336.363. The purity is usually 95%.
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Mechanism of Action

Target of Action

N,N’-Diboc-2-amino-6-fluorobenzonitrile is a synthesis intermediate bearing multiple functional groups including a fluoride, a nitrile, and an amine It is known that the compound is used as a precursor for synthesizing bicyclic heterocycles in medicinal chemistry research .

Mode of Action

The mode of action of N,N’-Diboc-2-amino-6-fluorobenzonitrile is primarily through its role as a precursor in the synthesis of other compounds. The ortho-position of amine and nitrile groups in 2-amino-6-fluorobenzonitrile is ideal for synthesizing quinazolines . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical reactions involved in the synthesis of the target compounds.

Biochemical Pathways

N,N’-Diboc-2-amino-6-fluorobenzonitrile is used to synthesize quinazoline derivatives, which are bicyclic heterocycles used for antimalaria and anticancer treatments . These derivatives include Gefitinib, Lapatinib, Erlotinib, and Afatinib . The compound is also used to synthesize aminoquinoline derivatives by reacting with ketones . Tacrine derivatives, cholinesterase inhibitors for Alzheimer’s disease, can be obtained with such method .

Result of Action

The molecular and cellular effects of N,N’-Diboc-2-amino-6-fluorobenzonitrile’s action would depend on the specific compounds it is used to synthesize and their respective modes of action. For example, quinazoline derivatives synthesized using this compound are used for antimalaria and anticancer treatments , while tacrine derivatives are used as cholinesterase inhibitors for Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N’-Diboc-2-amino-6-fluorobenzonitrile. For instance, the compound is soluble in some organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and dichloromethane . This solubility can affect the compound’s action and efficacy. Additionally, the compound should be used in a well-ventilated environment .

Properties

IUPAC Name

tert-butyl N-(2-cyano-3-fluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O4/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-9-7-8-12(18)11(13)10-19/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEGHFOYPBBQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C(=CC=C1)F)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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